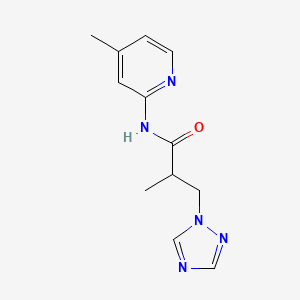
2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Übersicht
Beschreibung
2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP is a triazole-containing compound that has been synthesized and studied extensively in recent years. Its unique structure and properties make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have several biochemical and physiological effects in the body. In addition to its inhibitory effects on DHODH, 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the activation of certain signaling pathways in the cells. 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its relatively simple synthesis method, which allows for easy production and purification of the compound. Additionally, 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, one limitation of 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its lack of selectivity for certain enzymes, which may lead to off-target effects and potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One area of interest is in the development of 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives with improved selectivity for specific enzymes. Additionally, 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide may be studied for its potential use in combination with other anticancer agents, such as chemotherapy drugs. Further research is needed to fully understand the mechanism of action of 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential therapeutic applications in several areas of scientific research. One area of interest is in the treatment of cancer. 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, 2-methyl-N-(4-methyl-2-pyridinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-3-4-14-11(5-9)16-12(18)10(2)6-17-8-13-7-15-17/h3-5,7-8,10H,6H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLZWSJBDACER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4645602.png)
![ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4645606.png)
![methyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4645610.png)
![methyl 4,5-dimethoxy-2-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B4645616.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4645634.png)
![methyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4645637.png)
![N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4645640.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4645647.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4645661.png)
![ethyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4645667.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4645678.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzenesulfonamide](/img/structure/B4645682.png)